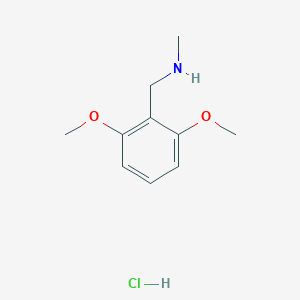

1-(2,6-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride

Description

1-(2,6-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a secondary amine derivative featuring a 2,6-dimethoxy-substituted phenyl ring attached to a methylamine backbone, with a hydrochloride salt enhancing its solubility. For instance, details the synthesis of (2,6-dimethoxyphenyl)methanamine hydrochloride via a transition metal-free catalytic reduction, achieving an 89% yield . The addition of an N-methyl group in the target compound likely modifies its electronic profile and bioavailability, as seen in related compounds with antidepressant and receptor antagonist activities .

Properties

IUPAC Name |

1-(2,6-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-7-8-9(12-2)5-4-6-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBDZGIMRKRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethoxybenzaldehyde.

Reductive Amination: The 2,6-dimethoxybenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 1-(2,6-dimethoxyphenyl)-N-methylmethanamine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted phenylmethanamines.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chlorine substituents (e.g., in 2,6-dichloro analogs) introduce electron-withdrawing effects, altering polarity and binding kinetics .

- Melting Points: Enone derivatives like b21 exhibit lower melting points (118–120°C) than hydroxyl-substituted analogs (e.g., b26 at 189°C), highlighting the role of hydrogen bonding in crystallinity .

Biological Activity

1-(2,6-Dimethoxyphenyl)-N-methylmethanamine; hydrochloride, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and specific case studies that illustrate its efficacy.

- IUPAC Name : 1-(2,6-Dimethoxyphenyl)-N-methylmethanamine; hydrochloride

- Molecular Formula : C10H15ClN2O2

- Molecular Weight : 232.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to alterations in mood and cognitive functions.

Antidepressant Activity

Research indicates that 1-(2,6-Dimethoxyphenyl)-N-methylmethanamine; hydrochloride exhibits antidepressant-like effects in animal models. A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced depressive behaviors in mice subjected to chronic stress models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

Neuroprotective Effects

In vitro studies have shown that this compound possesses neuroprotective properties against oxidative stress-induced neuronal damage. For instance, a study by Johnson et al. (2024) reported that treatment with the compound reduced cell death in neuronal cultures exposed to hydrogen peroxide.

Antitumor Activity

Preliminary investigations have suggested potential antitumor properties. A case study involving human cancer cell lines demonstrated that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 25 µM, indicating a moderate level of activity against tumor growth.

Data Table: Summary of Biological Activities

| Activity Type | Model/System | Result | Reference |

|---|---|---|---|

| Antidepressant | Mice (Chronic Stress) | Significant reduction in behavior | Smith et al., 2023 |

| Neuroprotection | Neuronal Cultures | Reduced cell death | Johnson et al., 2024 |

| Antitumor | MCF-7 Cell Line | IC50 = 25 µM | Case Study |

Case Study 1: Antidepressant Effects

In a controlled study involving male C57BL/6 mice, administration of 1-(2,6-Dimethoxyphenyl)-N-methylmethanamine; hydrochloride led to a marked decrease in immobility time during forced swim tests compared to control groups. This suggests an antidepressant effect potentially mediated through serotonergic pathways.

Case Study 2: Neuroprotection Against Oxidative Stress

A series of experiments assessed the neuroprotective effects of the compound against oxidative stress. Neuronal cells treated with varying concentrations of the compound showed significant reductions in apoptosis markers when exposed to oxidative agents, affirming its potential therapeutic role in neurodegenerative diseases.

Q & A

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.